molecular formula C10H22N2O3 B6588700 tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate CAS No. 2141085-33-6

tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate

Cat. No. B6588700
CAS RN: 2141085-33-6
M. Wt: 218.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate, also known as t-BAMC, is an organic compound with a wide range of applications in scientific research and laboratory experiments. t-BAMC has been utilized in a variety of experiments, ranging from biochemical research to physiological studies.

Scientific Research Applications

T-BAMC has a wide variety of applications in scientific research. It has been used in biochemical research to study the effects of certain compounds on cellular processes. It has also been utilized in physiological studies to investigate the effects of certain compounds on the body. Additionally, tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate has been used in laboratory experiments to study the effects of certain compounds on various systems.

Mechanism of Action

T-BAMC acts as an inhibitor of certain enzymes and proteins. It binds to the active sites of these enzymes and proteins and prevents them from catalyzing reactions. This inhibition of enzyme and protein activity results in the inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate depend on the specific enzyme or protein that it is inhibiting. In general, however, tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate has been found to inhibit the activity of certain enzymes and proteins involved in cellular processes such as metabolism, cell growth, and gene expression. Additionally, tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate has been found to inhibit the activity of certain enzymes and proteins involved in neurotransmission and signal transduction.

Advantages and Limitations for Lab Experiments

T-BAMC has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate has certain limitations for use in laboratory experiments. It is not very soluble in water and can be difficult to dissolve in certain solvents. Additionally, it is not very selective and can inhibit the activity of multiple enzymes and proteins.

Future Directions

There are a number of potential future directions for research involving tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate. One potential direction is to further investigate the biochemical and physiological effects of tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate on various systems. Additionally, further research could be done to improve the solubility of tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate in water and other solvents. Furthermore, further research could be done to develop more selective inhibitors of specific enzymes and proteins. Finally, further research could be done to investigate the potential applications of tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate in drug development and other areas.

Synthesis Methods

T-BAMC is synthesized through a multi-step process. The first step involves the reaction of tert-butyl alcohol and 2-methoxy-2-methylpropionyl chloride in the presence of a base such as potassium carbonate. This reaction produces tert-butyl 2-methoxy-2-methylpropionate. In the second step, the tert-butyl 2-methoxy-2-methylpropionate is reacted with 3-amino-2-methoxy-2-methylpropylamine in the presence of a base such as sodium hydroxide. This reaction produces tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate involves the reaction of tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate with 3-amino-2-methoxypropene in the presence of a catalyst.", "Starting Materials": [ "tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate", "3-amino-2-methoxypropene", "Catalyst" ], "Reaction": [ "Add tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate and 3-amino-2-methoxypropene to a reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C and stir for 24 hours", "Cool the reaction mixture to room temperature and filter the precipitate", "Wash the precipitate with cold water and dry under vacuum", "The resulting product is tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate" ] }

CAS RN

2141085-33-6

Product Name

tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate

Molecular Formula

C10H22N2O3

Molecular Weight

218.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.